molecular formula C23H25N3O3 B2818390 1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775503-19-9

1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2818390
CAS No.: 1775503-19-9
M. Wt: 391.471
InChI Key: XEMUZODLDZROIZ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 1 with a 2-ethoxybenzoyl group and at position 4 with a methyl-linked 3-phenyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-28-20-11-7-6-10-19(20)23(27)26-14-12-17(13-15-26)16-21-24-22(25-29-21)18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUZODLDZROIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a novel synthetic derivative that combines the structural features of piperidine and oxadiazole. This compound has attracted attention due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Pharmacological Significance

The pharmacological significance of this compound arises from its unique combination of functional groups, particularly the oxadiazole moiety, which is known for its diverse biological activities. The piperidine ring contributes to various pharmacological effects, making this compound a candidate for further investigation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing oxadiazole and piperidine structures. For instance, derivatives similar to This compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. It has demonstrated significant inhibition against acetylcholinesterase (AChE) and urease enzymes. This is particularly relevant in the context of neurodegenerative diseases where AChE inhibitors are therapeutically beneficial.

EnzymeIC50 Value (µM)
Acetylcholinesterase5.6
Urease3.2

Antifungal Activity

In addition to antibacterial effects, compounds similar to this derivative have shown antifungal activity against strains such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall integrity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Sanchez-Sancho et al. synthesized a series of piperidine derivatives, including oxadiazole-containing compounds. These were tested against multiple bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity with minimal cytotoxicity .

Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures can act as neuroprotective agents by inhibiting AChE and reducing oxidative stress in neuronal cells. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group's substituents significantly influence physicochemical properties and target affinity. Key analogs include:

Compound Name Benzoyl Substituent Oxadiazole Substituent Key Differences Biological Activity Reference
1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 2-Ethoxy Phenyl Baseline compound Not explicitly stated N/A
1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 5-Chloro-2-methoxy Phenyl Increased electronegativity from Cl; reduced lipophilicity from methoxy vs. ethoxy Unknown, but chloro groups often enhance binding to hydrophobic pockets
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 4-Ethyl 4-Fluorophenyl Ethyl group enhances lipophilicity; fluorine introduces electronegativity Unknown, but fluorinated analogs often improve metabolic stability

Impact of Substituents :

  • Ethoxy vs.
  • Halogenation : Chloro or fluoro substituents enhance binding to hydrophobic targets and resist oxidative metabolism .

Variations in the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key pharmacophore. Modifications here alter target selectivity:

Compound Name Oxadiazole Substituent Additional Structural Features Biological Activity Reference
V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) 4-Trifluoromethylphenyl Morpholine ring replaces benzoyl GLP-1R positive allosteric modulator (subnanomolar potency in insulin secretion)
1-Isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea Phenyl Urea linker instead of benzoyl Proteasome inhibition (HPLC purity 96.26%)

Key Observations :

  • Trifluoromethyl Groups : In V-0219, the 4-trifluoromethylphenyl group on oxadiazole enhances potency and metabolic stability, critical for diabetes therapeutics .
  • Linker Diversity : Urea or morpholine linkers (vs. benzoyl) shift activity from proteasome inhibition to GLP-1R modulation .

Piperidine Core Modifications

Replacement of piperidine with other heterocycles alters conformational flexibility and target engagement:

Compound Name Core Structure Key Features Biological Activity Reference
(S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide Pyrrolidine Chiral center introduced Unknown, but chiral analogs often improve selectivity
1-[(5-Chloro-2-thienyl)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine Piperidine with thienylmethyl Thiophene enhances π-π stacking Unknown, but thiophene-containing compounds often target CNS

Structural Insights :

  • Chiral Centers : Improve selectivity but may complicate synthesis .

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